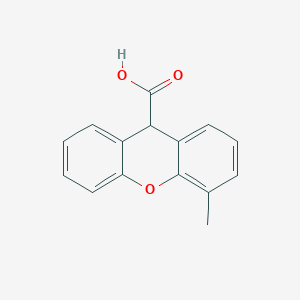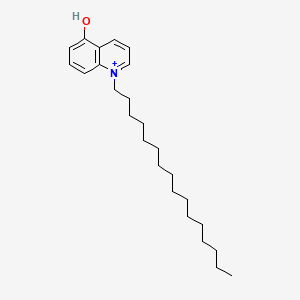
1-Hexadecyl-5-hydroxyquinolin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-5-hydroxyquinolin-1-ium is a quinoline derivative known for its unique chemical structure and diverse applications This compound is characterized by a long hexadecyl chain attached to the quinoline ring, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-5-hydroxyquinolin-1-ium typically involves the alkylation of 5-hydroxyquinoline with hexadecyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to facilitate the alkylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecyl-5-hydroxyquinolin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hexadecyl chain can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of quinoline ketones or carboxylic acids.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various alkyl or aryl quinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Hexadecyl-5-hydroxyquinolin-1-ium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Hexadecyl-5-hydroxyquinolin-1-ium can be compared with other quinoline derivatives to highlight its uniqueness:
Properties
CAS No. |
113451-64-2 |
|---|---|
Molecular Formula |
C25H40NO+ |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
1-hexadecylquinolin-1-ium-5-ol |
InChI |
InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21-26-22-17-18-23-24(26)19-16-20-25(23)27/h16-20,22H,2-15,21H2,1H3/p+1 |
InChI Key |
CJNLSGTXWXLYNY-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate](/img/structure/B14317557.png)
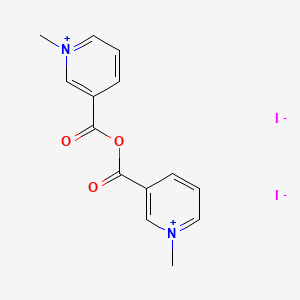
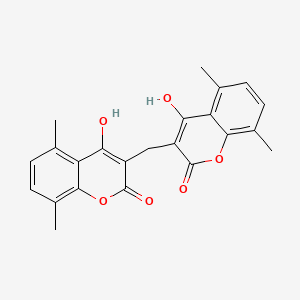
![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
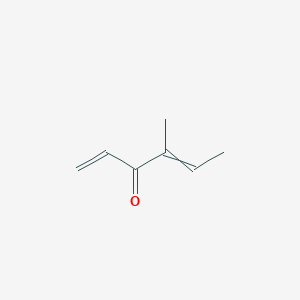
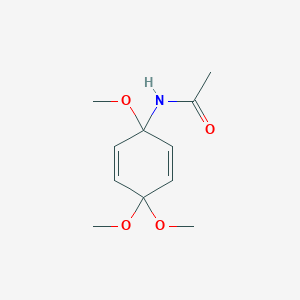
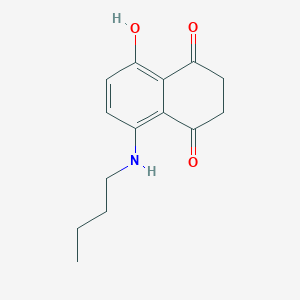
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
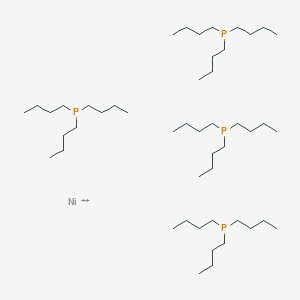
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

